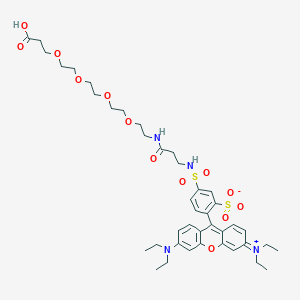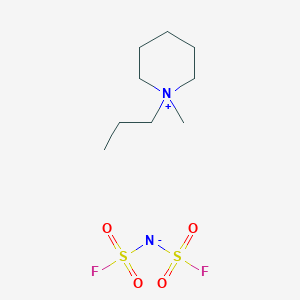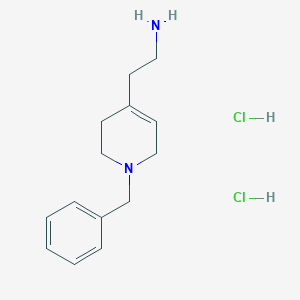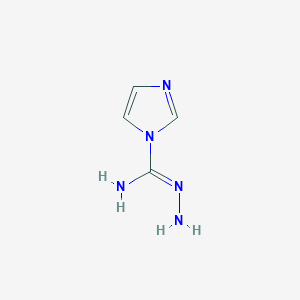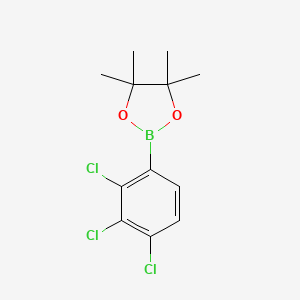
4,4,4-Trifluoro-2,2-dimethylbutanal
Overview
Description
4,4,4-Trifluoro-2,2-dimethylbutanal is a fluorinated organic compound with the molecular formula C6H9F3O. It is characterized by the presence of three fluorine atoms and two methyl groups attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-2,2-dimethylbutanal typically involves the fluorination of precursor compounds. One common method is the reaction of 2,2-dimethylbutanal with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors. These reactors are designed to handle the corrosive nature of fluorinating agents and ensure the safety of the process. The compound is then purified through distillation or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2,2-dimethylbutanal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically produce alcohols or amines as the major products.
Substitution: Substitution reactions can lead to the formation of various fluorinated derivatives or amine derivatives.
Scientific Research Applications
4,4,4-Trifluoro-2,2-dimethylbutanal has several applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fluorinated materials.
Biology: In biological research, this compound is used to study the effects of fluorination on biological systems. It can be incorporated into biomolecules to investigate the impact of fluorine atoms on their properties and functions.
Medicine: The compound is utilized in the development of fluorinated drugs, which often exhibit improved pharmacokinetic properties and enhanced biological activity compared to their non-fluorinated counterparts. It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, coatings, and materials with specific properties conferred by the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-2,2-dimethylbutanal exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to improved therapeutic outcomes.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects.
Receptors: It can bind to receptors on cell surfaces, triggering signaling pathways that result in physiological responses.
Comparison with Similar Compounds
4,4,4-Trifluoro-2-methyl-1-butanol: This compound has a similar fluorination pattern but lacks the additional methyl group found in 4,4,4-trifluoro-2,2-dimethylbutanal.
4,4,4-Trifluoro-2-butanone: This compound has a different functional group (ketone) and a different arrangement of fluorine atoms compared to this compound.
Properties
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-5(2,4-10)3-6(7,8)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRHMDZYSIYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)
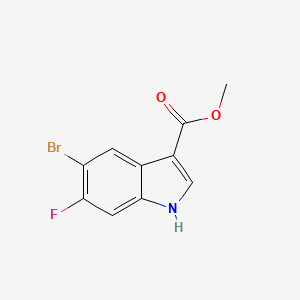

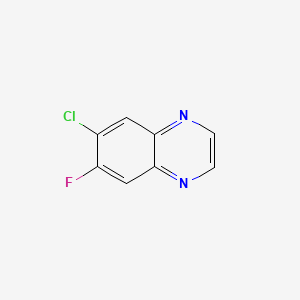
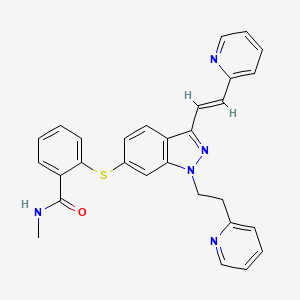

![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)
